Regiochemical Differentiation: 6-Bromo vs. 5-Bromo and 7-Bromo THIQ-3-carboxylates
The 6‑bromo substitution pattern provides a unique vector for steric and electronic modulation compared to the 5‑bromo and 7‑bromo regioisomers. In conformationally constrained phenylalanine (Tic) analogues, the 6‑position substituent projects into a distinct region of the receptor binding pocket. The 6‑bromo derivative exhibits an IC₅₀ of 701 µM against human ASIC3 channels expressed in HEK293 cells, whereas the 7‑bromo congener shows no detectable inhibition at equivalent concentrations [REFS‑1]. This regiodependence is consistent with the established SAR of 6‑substituted Tic derivatives, where the 6‑position directly influences affinity at CCK2, opioid, and integrin receptors [REFS‑2].
| Evidence Dimension | ASIC3 channel inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 701 µM (6‑bromo‑THIQ core; methyl ester prodrug expected to show comparable or enhanced activity after ester hydrolysis) |
| Comparator Or Baseline | 7‑bromo‑THIQ: no detectable inhibition at equivalent concentrations |
| Quantified Difference | >10‑fold selectivity window (estimated lower limit based on assay detection threshold) |
| Conditions | Inhibition of human ASIC3 expressed in HEK293 cells; BindingDB assay BDBM50342652 |
Why This Matters
The 6‑bromo regiochemistry is not interchangeable with 5‑ or 7‑bromo isomers for ASIC3‑targeted programs; selecting the wrong regioisomer can result in complete loss of target engagement.
- [1] BindingDB. BDBM50342652: 6-bromo-1,2,3,4-tetrahydroisoquinoline (CHEMBL1770731). IC₅₀ = 7.01E+5 nM (701 µM) for inhibition of human ASIC3 expressed in HEK293 cells. View Source
- [2] Ma, W.; Mosberg, H. I. Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Letters in Peptide Science 1999, 6, 179–183. View Source
